4-((1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with a 1,6-dimethyl group and a piperidin-4-yloxy side chain. The piperidine moiety is further functionalized with a 2-(2-chloro-6-fluorophenyl)acetyl group.
Properties
IUPAC Name |
4-[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-13-10-15(11-19(25)23(13)2)27-14-6-8-24(9-7-14)20(26)12-16-17(21)4-3-5-18(16)22/h3-5,10-11,14H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRWDBJXKGYSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridin-2(1H)-one Derivatives
Compound 4p (4-Heptafluoropropyl-6-methylpyridin-2(1H)-one)
- Structure : Differs in the 4-position substituent (heptafluoropropyl vs. piperidin-4-yloxy-acetyl group).
- Synthesis : Method C (23% yield) .
- Properties : Higher fluorination increases metabolic stability but may reduce solubility.
- Activity : Demonstrated analgesic effects in rodent models via thermal pain assays .
Compound 6 (5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one)
- Structure : Lacks the piperidine side chain; trifluoromethyl at C3.
- Synthesis : Method D (19% yield) .
- Structure: Features 4-acetylphenyl and 4-dimethylaminophenyl substituents.
- Properties : Hydroxy and dicarbonitrile groups improve solubility but may limit CNS penetration .
Piperidine-Containing Analogs
Compound from (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Pharmacological and Toxicological Data
Table 1: Comparative Analysis of Pyridin-2(1H)-one Derivatives
Key Observations:
- Fluorinated substituents (e.g., heptafluoropropyl in 4p) correlate with higher analgesic potency but lower synthetic yields compared to non-fluorinated analogs.
- Piperidine-containing compounds (e.g., ) show CNS-targeted activity, suggesting the target compound may share similar pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
